molecular formula C8H8INO B398260 4-iodo-N-methylbenzamide CAS No. 89976-43-2

4-iodo-N-methylbenzamide

Cat. No.: B398260
CAS No.: 89976-43-2
M. Wt: 261.06g/mol
InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
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Description

4-Iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amide group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amide group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the amide group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction of the amide group can yield amines or other reduced derivatives.

Scientific Research Applications

4-Iodo-N-methylbenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

    4-Iodo-N-phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.

    4-Iodo-N-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.

Uniqueness: 4-Iodo-N-methylbenzamide is unique due to its specific combination of an iodine atom and a methyl group attached to the benzamide structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-iodo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWQNRJDIFEOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313239
Record name 4-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-43-2
Record name 4-Iodo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89976-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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